Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H10N2O6S and its molecular weight is 346.31. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a compound that can be involved in various chemical synthesis and modification processes. For instance, benzo[b]thiophenes substituted at the 3 position with methyl or carboxymethyl and at the 5 position with various groups including methyl, methoxy, chloro, bromo, and nitro have been prepared by cyclization of thiophenyl-acetals and ketones. This method, utilizing polyphosphoric acid in refluxing chlorobenzene, offers improved efficiency over traditional procedures due to lower temperature requirements and limited use of polyphosphoric acid (Pié & Marnett, 1988).
Material Science and Sensing Activities
In material science, methyl-substituted thieno[2,3-b]thiophene dicarboxylate has been used to construct microporous lanthanide-based metal-organic frameworks (MOFs) exhibiting gas adsorption and sensing properties. These frameworks demonstrate moderate adsorption properties towards N2 and CO2, with high CO2 adsorption enthalpies, indicating potential applications in gas storage and separation. Additionally, some frameworks show sensing properties towards nitrobenzene, acetone, and Cu(2+) ions, suggesting their use in chemical sensing and environmental monitoring (Wang et al., 2016).
Pharmaceutical and Biological Research
In the context of pharmaceutical and biological research, derivatives of benzo[b]thiophen, such as those containing the this compound structure, have been explored for their pharmacological properties. For example, benzo[b]thiophen analogues of tryptophan and alpha-methyltryptophan, along with their 5-substituted derivatives, have been synthesized for pharmacological evaluation, suggesting potential applications in drug development and bioactive molecule research (Chapman, Scrowston & Westwood, 1969).
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
Without specific information on the targets of “Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate”, it’s difficult to describe its mode of action. Many thiophene derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Properties
IUPAC Name |
methyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6S/c1-22-15(19)13-12(8-4-2-3-5-10(8)24-13)16-14(18)9-6-7-11(23-9)17(20)21/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAVXOJJPYWASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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